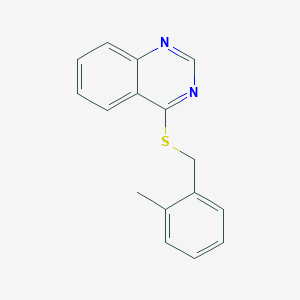

4-((2-甲基苄基)硫代)喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-((2-Methylbenzyl)thio)quinazoline” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have drawn attention due to their significant biological activities . They are used in the synthesis of various pharmaceuticals and exhibit a wide range of biological properties .

Synthesis Analysis

Quinazoline derivatives can be synthesized via various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “4-((2-Methylbenzyl)thio)quinazoline” is not detailed in the available resources.科学研究应用

Anti-Cancer Activity

Quinazoline derivatives, including 4-((2-Methylbenzyl)thio)quinazoline, have been found to exhibit significant anti-cancer properties . Researchers have synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety .

Anti-Inflammatory Activity

Quinazoline derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anti-Bacterial Activity

Quinazoline derivatives have shown anti-bacterial properties . This suggests that they could be used in the development of new antibiotics .

Analgesic Activity

Some quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain relief medications .

Anti-Viral Activity

Quinazoline derivatives have been found to exhibit anti-viral properties . This suggests that they could be used in the development of new antiviral drugs .

Anti-Diabetic Activity

Quinazoline derivatives have shown potential as anti-diabetic agents . For example, certain synthesized compounds containing quinazoline have been found to be potent inhibitors of glycogen synthase kinase (GSK-3), showing high hypoglycemic activity .

Anti-Oxidant Activity

Quinazoline derivatives have been found to have anti-oxidant properties . This suggests that they could be used in the development of new antioxidant drugs .

Anti-Hypertensive Activity

Quinazoline derivatives have shown potential as anti-hypertensive agents . This could potentially make them useful in the treatment of high blood pressure .

作用机制

Target of Action

The primary targets of 4-((2-Methylbenzyl)thio)quinazoline Quinazoline derivatives, a class to which this compound belongs, have been known to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

The exact mode of action of 4-((2-Methylbenzyl)thio)quinazoline It’s worth noting that quinazoline derivatives have been found to inhibit the migration and colony formation of certain cancer cells . They can induce apoptosis in these cells by increasing the expression of pro-apoptotic proteins and down-regulating anti-apoptotic proteins .

Biochemical Pathways

The specific biochemical pathways affected by 4-((2-Methylbenzyl)thio)quinazoline Quinazoline derivatives have been found to bind tightly to the active pocket of egfr (epidermal growth factor receptor), a protein involved in cell growth and proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-((2-Methylbenzyl)thio)quinazoline The adme data of similar quinazoline derivatives have been predicted and studied .

Result of Action

The molecular and cellular effects of 4-((2-Methylbenzyl)thio)quinazoline Similar quinazoline derivatives have been found to exhibit potent anti-proliferative activity against various human cancer cell lines .

属性

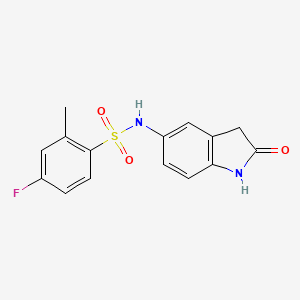

IUPAC Name |

4-[(2-methylphenyl)methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-12-6-2-3-7-13(12)10-19-16-14-8-4-5-9-15(14)17-11-18-16/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXMDUGITJFSRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322712 |

Source

|

| Record name | 4-[(2-methylphenyl)methylsulfanyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24790392 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

852366-97-3 |

Source

|

| Record name | 4-[(2-methylphenyl)methylsulfanyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2613356.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)

![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2613362.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2613368.png)

![2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2613369.png)